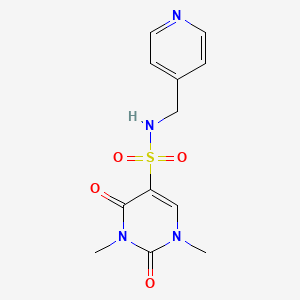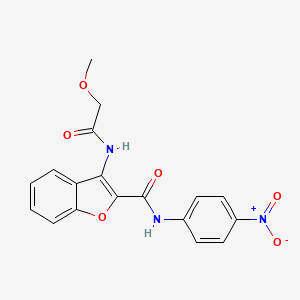![molecular formula C11H10BrNO3S B2413650 2-[(E)-4-ブロモブト-2-エニル]-1,1-ジオキソ-1,2-ベンゾチアゾール-3-オン CAS No. 124372-68-5](/img/structure/B2413650.png)
2-[(E)-4-ブロモブト-2-エニル]-1,1-ジオキソ-1,2-ベンゾチアゾール-3-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(E)-4-bromobut-2-enyl]-1,1-dioxo-1,2-benzothiazol-3-one is a chemical compound with the molecular formula C11H10BrNO3S This compound is characterized by the presence of a bromobut-2-enyl group attached to a benzothiazolone ring system
科学的研究の応用
2-[(E)-4-bromobut-2-enyl]-1,1-dioxo-1,2-benzothiazol-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用機序
Target of Action
The primary targets of the compound “2-[(E)-4-bromobut-2-enyl]-1,1-dioxo-1,2-benzothiazol-3-one” are currently unknown. This compound is structurally related to isothiazolinones , which are known to have bacteriostatic and fungiostatic activity . .
Mode of Action
Based on its structural similarity to isothiazolinones, it may interact with cellular components to exert its effects . Isothiazolinones are known to bind to and inhibit the function of certain enzymes or receptors, leading to changes in cellular processes
Biochemical Pathways
Given its potential antimicrobial activity, it may interfere with essential biochemical pathways in bacteria and fungi, such as cell wall synthesis or energy metabolism .
Pharmacokinetics
Pharmacokinetics is a crucial aspect of drug action, determining how the body processes the drug after administration . It involves studying the absorption of the drug into the body, its distribution to different tissues, how it is metabolized, and how it is excreted. These factors significantly impact the bioavailability and efficacy of a drug .
Result of Action
Given its potential antimicrobial activity, it may lead to the inhibition of growth or death of bacteria and fungi . The specific molecular and cellular changes induced by this compound require further investigation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-4-bromobut-2-enyl]-1,1-dioxo-1,2-benzothiazol-3-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the benzothiazolone core, which can be derived from o-aminothiophenol and chloroacetic acid.
Bromination: The bromobut-2-enyl group is introduced through a bromination reaction using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Coupling Reaction: The brominated intermediate is then coupled with the benzothiazolone core under basic conditions, typically using a base like potassium carbonate (K2CO3) in a suitable solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
化学反応の分析
Types of Reactions
2-[(E)-4-bromobut-2-enyl]-1,1-dioxo-1,2-benzothiazol-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobut-2-enyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states of the sulfur atom in the benzothiazolone ring.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as acetonitrile (CH3CN).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction can lead to sulfoxides or sulfides, respectively.
類似化合物との比較
Similar Compounds
- 2-[(E)-4-chlorobut-2-enyl]-1,1-dioxo-1,2-benzothiazol-3-one
- 2-[(E)-4-fluorobut-2-enyl]-1,1-dioxo-1,2-benzothiazol-3-one
- 2-[(E)-4-iodobut-2-enyl]-1,1-dioxo-1,2-benzothiazol-3-one
Uniqueness
2-[(E)-4-bromobut-2-enyl]-1,1-dioxo-1,2-benzothiazol-3-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis. Additionally, the bromine atom can enhance the compound’s lipophilicity, potentially improving its bioavailability and efficacy in biological applications.
特性
IUPAC Name |
2-[(E)-4-bromobut-2-enyl]-1,1-dioxo-1,2-benzothiazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3S/c12-7-3-4-8-13-11(14)9-5-1-2-6-10(9)17(13,15)16/h1-6H,7-8H2/b4-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUWGEJGMRWBQV-ONEGZZNKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC=CCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)C/C=C/CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({[(4-Chlorophenyl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B2413570.png)
![1-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)acetyl]piperazine hydrochloride](/img/structure/B2413573.png)

![5-(2-methoxyethyl)-N-(4-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2413576.png)
![N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}furan-2-carboxamide](/img/structure/B2413577.png)

![N6-[(2-Propyn-1-yloxy)carbonyl]-L-lysine HCl](/img/structure/B2413581.png)
![N-[[4-(2-Methylpropyl)morpholin-2-yl]methyl]-4-prop-2-ynylpiperazine-1-carboxamide](/img/structure/B2413582.png)



![3-phenyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B2413586.png)

